molecular formula C10H12BrFO B1609598 1-(4-Bromobutoxy)-4-fluorobenzene CAS No. 2033-80-9

1-(4-Bromobutoxy)-4-fluorobenzene

Cat. No.: B1609598
CAS No.: 2033-80-9
M. Wt: 247.1 g/mol
InChI Key: SESKDKZVNDEQBM-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-4-fluorobenzene is an organic compound characterized by the presence of a bromobutoxy group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-4-fluorobenzene can be synthesized through a multi-step process involving the reaction of 4-fluorophenol with 1,4-dibromobutane. The reaction typically proceeds under basic conditions, using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutoxy)-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the bromobutoxy group or the fluorobenzene ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives, such as 1-(4-azidobutoxy)-4-fluorobenzene.

    Oxidation: Formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Formation of alcohols or alkanes, depending on the extent of reduction.

Scientific Research Applications

1-(4-Bromobutoxy)-4-fluorobenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific properties, such as polymers or liquid crystals.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: Used in studies to understand its interactions with biological systems and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-4-fluorobenzene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in substitution or addition reactions. In biological systems, its mechanism of action may involve binding to specific receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-(4-Bromobutoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromobutoxy)-4-methylbenzene: Similar structure but with a methyl group instead of fluorine.

    1-(4-Bromobutoxy)-4-nitrobenzene: Similar structure but with a nitro group instead of fluorine.

Uniqueness: 1-(4-Bromobutoxy)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties, such as increased electronegativity and reactivity. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from its analogs with different substituents.

Properties

IUPAC Name

1-(4-bromobutoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESKDKZVNDEQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428289
Record name 1-(4-bromobutoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-80-9
Record name 1-(4-Bromobutoxy)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2033-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-bromobutoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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